5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as pyrrolo[2,3-b]pyridines, also called 7-azaindoles. These compounds are bioisosteres of quinolines and indoles, exhibiting similar structural and electronic properties. [, ] 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, with its bromine and methyl substituents, presents unique possibilities for further derivatization and exploration of its potential in various research areas.
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyridine ring fused to a pyrrole ring. This compound features a bromine atom at the 5-position and a methyl group at the 4-position of the pyrrole ring. Its molecular formula is , with a molecular weight of 211.06 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for synthesizing kinase inhibitors and other biologically active molecules .
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide high-purity samples suitable for research purposes . In terms of classification, it belongs to the category of pyrrolopyridines, which are known for their diverse biological activities, including enzyme inhibition and potential therapeutic uses in treating various diseases .
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several steps starting from readily available precursors. A common synthetic route includes:
Industrial production methods are less documented but would generally involve scaling up laboratory methods while optimizing reaction conditions for yield and purity.
The molecular structure of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be represented in several formats:
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
CC1=C2C=CNC2=NC=C1Br
This structure illustrates the arrangement of atoms within the molecule, highlighting the presence of both nitrogen-containing rings and the location of substituents such as bromine and methyl groups .
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium azide | Dimethylformamide |
The mechanism of action for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, thus blocking phosphorylation processes that are crucial for cell signaling pathways related to cell proliferation and survival . This mechanism underlies its potential use in cancer treatment and other therapeutic applications.
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically exhibits:
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical reactions and biological systems.
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has several significant applications in scientific research:
The Fischer indolization remains a cornerstone method for constructing the pyrrolo[2,3-b]pyridine (7-azaindole) core of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This approach typically employs 2-amino-3-bromopyridine as the starting material, reacting with α-haloketones under acidic conditions. The reaction proceeds through an enolization-cyclization-dehydration sequence, where the ketone carbonyl attacks the electron-deficient pyridine ring, followed by intramolecular condensation to form the fused bicyclic system. Critical optimization involves precise control of acid concentration (typically polyphosphoric acid or acetic acid at 80-110°C) and stoichiometric balance to prevent over-acylation or tar formation. Research demonstrates that substituting traditional Brønsted acids with Lewis acids like zinc chloride enables milder reaction temperatures (60-80°C) while maintaining yields of 65-75%, significantly reducing decomposition pathways common in harsh acidic environments [3] . The bromine substituent is often introduced prior to cyclization due to the electron-withdrawing nature of bromine facilitating nucleophilic attack during ring formation. Post-cyclization, the nitrogen protection with tert-butyloxycarbonyl (Boc) groups proves essential before methyl group introduction to prevent unwanted quaternization [4].
The strategic placement of bromine at the 5-position enables versatile functionalization via palladium-catalyzed cross-coupling reactions. This halogen-directed chemistry transforms the core scaffold into complex pharmaceutical intermediates. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently at room temperature using Pd(PPh₃)₄ (2-5 mol%) in aqueous DME (dimethoxyethane), achieving >85% conversion within 4 hours. Critical optimization studies reveal that electron-deficient boronic acids require slightly elevated temperatures (50-60°C) and the addition of catalytic silver oxide to prevent protodebromination side reactions. For aminations, Buchwald-Hartwig protocols with palladium precatalysts (e.g., Pd₂(dba)₃/XPhos) and cesium carbonate base in toluene at 80°C provide secondary amine derivatives in 70-90% isolated yields. The bromine position exhibits superior reactivity over other potential halogenation sites due to reduced steric hindrance and favorable electronic effects from the adjacent pyridine nitrogen. Microwave-assisted coupling (100-120°C, 20-30 min) further enhances reaction efficiency for challenging substrates, reducing typical reaction times from hours to minutes while maintaining yields above 80% [3] .
Achieving selective methylation at the 4-position presents significant synthetic challenges due to competing N-alkylation and C3/C6 methylation possibilities. Two predominant strategies have emerged: directed ortho-metalation and reductive deprotonation. The directed approach utilizes pyridine nitrogen protection with electron-withdrawing groups (e.g., tosyl or Boc) to enable regioselective lithiation at C4 using strong bases like lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with methyl iodide. This method achieves 4-methyl regioselectivity >20:1 over other positions. Alternatively, Minisci-type radical alkylation employs silver-catalyzed decarboxylation of trifluoroacetic acid under oxidative conditions (persulfate, 60°C), generating methyl radicals that selectively attack the electron-deficient C4 position. Radical methods provide complementary regioselectivity (typically 10:1 C4:C3 ratio) without requiring nitrogen protection, though yields are moderate (50-65%). Recent advances demonstrate that photoredox catalysis using Ru(bpy)₃Cl₂ and blue LEDs significantly enhances Minisci methylation yields to 75-80% while reducing silver requirements. Both approaches require careful exclusion of moisture and oxygen to prevent by-product formation [3] [5].
Table 1: Comparative Analysis of Methylation Methods for Pyrrolopyridine Systems
Method | Conditions | Regioselectivity (C4:C3) | Yield Range | Key Advantages |
---|---|---|---|---|
Directed Lithiation | LDA, THF, -78°C; CH₃I; N-protection needed | >20:1 | 70-85% | Excellent selectivity, predictable |
Minisci Radical | AgNO₃, (NH₄)₂S₂O₈, TFA, 60°C | 8-10:1 | 50-65% | No N-protection required |
Photoredox Minisci | Ru(bpy)₃Cl₂, blue LEDs, Me₃N·BH₃, rt | 12-15:1 | 75-80% | Mild conditions, reduced metal loading |
The purification of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine presents multiple challenges stemming from its structural properties and synthetic intermediates. The compound exhibits limited solubility in common organic solvents (<5 mg/mL in hexanes, ethyl acetate, or dichloromethane at 25°C), necessitating specialized purification techniques. Column chromatography typically employs mixed solvent systems such as ethyl acetate/hexanes with 5-10% methanol or isopropanol additives to prevent tailing and improve resolution. However, the compound's sensitivity to silica gel acidity causes decomposition during prolonged chromatography, manifesting as decreased recovery (30-40% loss) and colored impurities. Alternative purification via recrystallization from toluene/hexane mixtures (1:3 v/v) yields colorless crystals but requires careful temperature control during cooling (0.5°C/min from 80°C to 4°C) to prevent oiling out. Yield optimization strategies focus on minimizing purification steps through in-situ protection and telescoping synthetic sequences. For instance, direct Boc-protection after cyclization without intermediate isolation increases overall yield by 15-20% by preventing degradation during handling. Additionally, implementing extractive workups with pH-controlled aqueous phases (citrate buffer, pH 4.5) effectively removes metal catalysts and inorganic salts before final purification, significantly reducing column load [1] .
Table 2: Purification Challenges and Mitigation Strategies
Challenge | Impact on Yield/Purity | Mitigation Strategy | Effectiveness |
---|---|---|---|
Low solubility in organic solvents | Chromatography tailing, poor resolution | Mixed solvent systems with alcohol modifiers | Improves resolution by 40-60% |
Sensitivity to acidic silica | Decomposition (30-40% loss) | Neutral alumina columns; recrystallization | Reduces decomposition to <10% |
Co-elution with synthetic by-products | Product contamination (5-15% impurities) | pH-controlled liquid-liquid extraction | Achieves >95% phase transfer |
Thermal instability above 150°C | Degradation during distillation | Low-temperature recrystallization (toluene/hexane) | Yields >98% pure crystals |
Scalable production of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine requires addressing solvent sustainability, catalyst loading, and energy efficiency while maintaining reaction selectivity. Multistep sequences have been successfully telescoped to eliminate intermediate isolations, reducing solvent consumption by 40-50% and processing time by 30%. Key innovations include substituting traditional halogenation agents like molecular bromine with sodium bromate in aqueous acetic acid, significantly reducing hazardous waste generation. For cross-coupling steps, immobilized palladium catalysts on magnetic nanoparticles (Pd@Fe₃O₄) enable simple magnetic recovery and reuse for up to 8 cycles with consistent activity (yield decrease <3% per cycle), decreasing palladium consumption from 3 mol% to 0.5 mol% in large-scale batches. Continuous flow chemistry represents another advancement, where Fischer cyclization occurs in a microreactor at precisely controlled temperatures (100±2°C) with residence times under 15 minutes, compared to 4-6 hours in batch processes. This approach enhances heat transfer and mixing while suppressing side reactions, consistently delivering 85-90% yield at decagram scale. Solvent sustainability initiatives focus on replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps and implementing aqueous workups with bicarbonate washes instead of organic solvents for acid removal. These combined approaches reduce the process mass intensity (PMI) from 120 to <40, aligning with pharmaceutical green chemistry principles [3] [5].
Table 3: Scalability Comparison of Batch vs. Flow Synthesis
Parameter | Traditional Batch Process | Optimized Flow Process | Improvement Factor |
---|---|---|---|
Reaction volume | 10-15 L/kg | 2-3 L/kg | 5-fold reduction |
Catalyst loading | 3 mol% Pd (single use) | 0.5 mol% Pd (recycled 8x) | 24-fold reduction |
Reaction time | 4-6 hours | 12-15 minutes | 20-fold reduction |
Temperature control | ±5°C | ±1°C | Precision improvement |
Overall yield | 65-70% | 85-90% | 20-25% increase |
PMI (Process Mass Intensity) | 100-120 | 30-40 | 3-fold reduction |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7